Bromo(diethyl)gallane
Description
Bromo(diethyl)gallane is an organogallium compound characterized by a gallium atom bonded to two ethyl groups and one bromine atom. This compound belongs to the broader class of haloalkylgallanes, which are pivotal intermediates in organometallic synthesis. Its synthesis typically involves reactions between dihalo(methyl)gallanes and organothiols or lead thiolates, as demonstrated in studies investigating analogous bromo- and iodo(methyl)(organylthio)gallanes . This compound is primarily utilized as a precursor in the preparation of complex gallium-based reagents, leveraging the reactivity of the gallium-halogen bond for subsequent substitution or coupling reactions.
Properties
CAS No. |
148559-83-5 |
|---|---|
Molecular Formula |
C4H10BrGa |
Molecular Weight |
207.751 |
IUPAC Name |
bromo(diethyl)gallane |
InChI |
InChI=1S/2C2H5.BrH.Ga/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1 |
InChI Key |
ZCHGHTNOFPSDSC-UHFFFAOYSA-M |
SMILES |
CC[Ga](CC)Br |
Synonyms |
Galliumdiethylbromid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Haloalkylgallanes
| Property | This compound | Chloro(diethyl)gallane | Iodo(diethyl)gallane |
|---|---|---|---|
| Bond Strength (Ga–X) | Moderate | High | Low |
| Reactivity | Intermediate | Low | High |
| Thermal Stability | Moderate | High | Low |
| Typical Applications | Organometallic synthesis, coupling reactions | Catalysis, stable intermediates | Radical reactions, iodine-rich complexes |
Key Research Findings
- Synthetic Yields: Brominated gallanes often achieve higher yields in reactions involving electron-withdrawing substituents compared to chloro or nitro groups, as observed in pyranopyrazole synthesis (e.g., 71% yield for bromo vs. 74% for nitro) .
- Mechanistic Insights : The reaction mechanisms for haloalkylgallanes involve thiolate displacement, with bromine’s intermediate electronegativity balancing reactivity and selectivity .
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